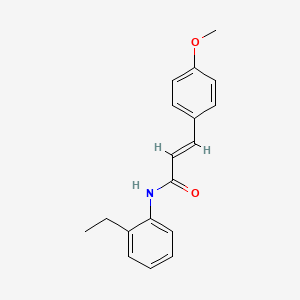

![molecular formula C18H21N5OS B5554036 6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like 6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine often involves multi-step reactions, starting from simple precursors. A common approach includes the formation of the imidazo[1,2-a]pyridine core, followed by functionalization with the appropriate thiazole and piperazine derivatives. Techniques such as copper-catalyzed cross-coupling reactions are crucial for the regioselective introduction of substituents into the heterocyclic framework (Lei et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, providing detailed information on the arrangement of atoms and the geometry of the molecule. The imidazo[1,2-a]pyridine and thiazole components contribute to the compound's planarity, while the piperazine ring introduces a flexible, saturated element into the structure, affecting the molecule's overall conformation (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The imidazo[1,2-a]pyridine core is reactive towards nucleophiles and electrophiles, enabling various chemical transformations, such as N-alkylation, halogenation, and acylation. The presence of the thiazole and piperazine rings further diversifies the chemical behavior, allowing for reactions typical to these moieties, such as S-alkylation of the thiazole and acylation of the piperazine nitrogen atoms (Rateb, 2014).

Physical Properties Analysis

The physical properties of 6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The planarity and hydrogen bonding capability of the imidazo[1,2-a]pyridine core contribute to its solid-state structure and solubility characteristics. The inclusion of a piperazine moiety influences the compound's flexibility and may enhance solubility in organic solvents (Kapoor et al., 2011).

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by its heterocyclic structure. The imidazo[1,2-a]pyridine part can act as a weak base, engaging in protonation-deprotonation equilibria. The electron-withdrawing effect of the thiazole and the electron-donating nature of the piperazine ring modulate the compound's overall electronic properties, affecting its reactivity patterns (Cao et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

- Compounds with structures closely related to the specified compound have been synthesized for various scientific purposes. For instance, novel pyridine and fused pyridine derivatives have been prepared for in silico molecular docking screenings and evaluated for antimicrobial and antioxidant activity, demonstrating the versatile nature of pyridine-based compounds in medicinal chemistry (Flefel et al., 2018). Similarly, innovative syntheses of aryl tethered imidazo[4,5-b]pyrazin-2-ones through base-catalyzed ring transformation highlight the chemical reactivity and potential application areas of imidazo-pyridine derivatives (Pratap et al., 2007).

Molecular Docking and Antimicrobial Activity

- Research into pyridine derivatives, including the exploration of their molecular docking and in vitro screening against various pathogens, underscores the potential of these compounds in developing new therapeutic agents. This area of research is critical for discovering new drugs with specific mechanisms of action against diseases (E. M. Flefel et al., 2018).

Anticancer Activity

- The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity represent the ongoing efforts to develop novel anticancer agents. Compounds demonstrating good activity against various cancer cell lines highlight the potential therapeutic benefits of structurally similar compounds in oncology research (Kumar et al., 2013).

Enzyme Inhibition and Biological Evaluation

- The design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains showcase the potential of these compounds in addressing global health challenges like tuberculosis (Lv et al., 2017).

特性

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-13-3-4-17-20-16(11-23(17)9-13)18(24)22-7-5-21(6-8-22)10-15-12-25-14(2)19-15/h3-4,9,11-12H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWFSRUCPWIDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)CC4=CSC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)

![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)